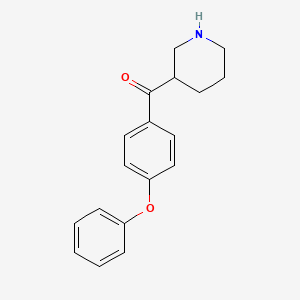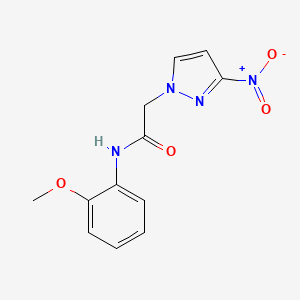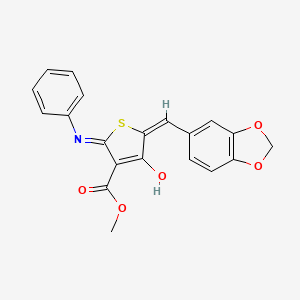![molecular formula C24H30N2O2 B5995383 2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5995383.png)
2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound featuring a spiro structure with a benzodioxole and a diazaspirodecane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the benzodioxole and diazaspirodecane intermediates. The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization. The diazaspirodecane moiety is often prepared via a multi-step synthesis involving the formation of a spirocyclic intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, particularly at the methylene bridge.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The diazaspirodecane structure could influence the compound’s binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine: Shares the benzodioxole moiety but differs in the amine structure.
3,4-Methylenedioxy-N-methylbenzylamine: Similar benzodioxole structure with a different substitution pattern.
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: Contains the benzodioxole moiety but with different functional groups.
Uniqueness
2-(1,3-Benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-4-ylmethyl)-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-19-5-2-6-20(13-19)14-25-11-4-9-24(16-25)10-12-26(17-24)15-21-7-3-8-22-23(21)28-18-27-22/h2-3,5-8,13H,4,9-12,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJMIIMLHBERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)CC4=C5C(=CC=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5995320.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B5995324.png)
![N-(3,4-dichlorophenyl)-4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B5995330.png)
![4-[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B5995340.png)
![N-[[1-[2-(2-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B5995353.png)
![Ethyl 2-[4-(4-fluorophenyl)sulfonyl-1-(oxolan-3-ylmethyl)piperidin-4-yl]acetate](/img/structure/B5995354.png)
![4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(2-CHLORO-6-FLUOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE](/img/structure/B5995362.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B5995365.png)
![methyl 4-[(3-hydroxy-1-piperidinyl)methyl]benzoate](/img/structure/B5995368.png)
![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5995375.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B5995406.png)
